2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMAQLNOGFQDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Transformations of 2 Bromo 4 4 Trifluoromethyl Phenyl 1 Butene
Reactions Involving the Alkene Moiety
The terminal double bond in 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene is a site of high electron density, making it susceptible to a variety of addition and functionalization reactions.
Electrophilic Addition Reactions to the Terminal Alkene
Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, the addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
The reaction begins with the attack of the alkene's π-electrons on the electrophile (e.g., the hydrogen in HBr), leading to the formation of a carbocation. Two possible carbocations can be formed: a secondary carbocation at the C2 position or a primary carbocation at the C1 position. The secondary carbocation is more stable due to hyperconjugation and the inductive effect of the adjacent alkyl group. Consequently, the nucleophile (e.g., Br⁻) will preferentially attack the C2 carbon, leading to the major product. chemistrystudent.com The presence of the electron-withdrawing trifluoromethylphenyl group can influence the stability of the carbocation intermediate, potentially affecting the reaction rate and product distribution.
| Reactant | Reagent | Major Product | Minor Product |
| This compound | HBr | 2,2-Dibromo-4-[(4-trifluoromethyl)phenyl]butane | 1,2-Dibromo-4-[(4-trifluoromethyl)phenyl]butane |
| This compound | Br₂ | 1,2,2-Tribromo-4-[(4-trifluoromethyl)phenyl]butane | Not applicable |
This table illustrates the expected major and minor products based on Markovnikov's rule for electrophilic addition.
When a conjugated diene is attacked by an electrophile, a mixture of 1,2- and 1,4-addition products is often observed. libretexts.org While this compound is not a conjugated diene, the principles of carbocation stability and kinetic versus thermodynamic control are relevant to understanding its reactivity. libretexts.org
Radical Addition and Cycloaddition Processes
In contrast to electrophilic additions, radical additions to the terminal alkene can be initiated by radical initiators and proceed via a radical chain mechanism. For instance, the addition of HBr in the presence of peroxides follows an anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon (C1).
Cycloaddition reactions, which form cyclic products, are another important class of reactions for alkenes. chemistrytalk.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though it typically requires a conjugated diene. libretexts.org However, [2+2] cycloadditions can occur with alkenes, often photochemically, to form four-membered rings. libretexts.org The reactivity of this compound in such reactions would depend on the specific diene or other reactant and the reaction conditions.
| Reaction Type | Reagent/Condition | Regioselectivity | Product Type |
| Radical Addition | HBr, Peroxides | Anti-Markovnikov | 1,2-addition product |
| [2+2] Cycloaddition | Alkene, Light | N/A | Cyclobutane derivative |
This table summarizes the expected outcomes for radical addition and cycloaddition reactions.
Transition Metal-Catalyzed Functionalizations of the Alkene (e.g., Hydroamination, Hydroboration, Hydrosilylation)
Transition metal catalysts provide powerful tools for the selective functionalization of alkenes. rsc.orgnih.gov
Hydroamination involves the addition of an N-H bond across the double bond. wikipedia.orglibretexts.org This reaction can be catalyzed by a variety of metals, including alkali metals, alkaline earth metals, and late transition metals. wikipedia.orgorganicreactions.org The regioselectivity of the addition (Markovnikov or anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. libretexts.org For a terminal alkene like this compound, hydroamination can provide access to valuable amine-containing compounds.
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the addition of a borane reagent (e.g., BH₃-THF) to the alkene. bolivianchemistryjournal.org Steric and electronic effects favor the addition of the boron atom to the less substituted carbon (C1). bolivianchemistryjournal.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base yields the corresponding primary alcohol.
Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond, catalyzed by transition metals such as platinum, rhodium, or palladium. libretexts.orgacs.org This reaction is a key method for the synthesis of organosilicon compounds. The regioselectivity can be influenced by the catalyst system, with some catalysts favoring the formation of the linear (anti-Markovnikov) product. libretexts.org The presence of the electron-withdrawing trifluoromethylphenyl group may influence the reactivity of the alkene in these catalytic processes. researchgate.net
| Catalytic Reaction | Typical Catalyst | Regioselectivity | Product |
| Hydroamination | Rh, Ir, Pd | Catalyst Dependent | Amine |
| Hydroboration | BH₃-THF | Anti-Markovnikov | Alcohol (after oxidation) |
| Hydrosilylation | Pt, Rh, Pd | Catalyst Dependent | Organosilane |
This table outlines common transition metal-catalyzed functionalizations of the alkene moiety.
Olefin Isomerization Pathways
Under certain conditions, typically in the presence of an acid or a transition metal catalyst, the terminal double bond of this compound can undergo isomerization to form more stable internal alkenes. researchgate.netresearchgate.net The driving force for this reaction is the greater thermodynamic stability of internal, more substituted alkenes compared to terminal alkenes. researchgate.net Isomerization can lead to a mixture of cis and trans isomers of 2-Bromo-4-[(4-trifluoromethyl)phenyl]-2-butene. The specific catalyst and reaction conditions will determine the rate and equilibrium position of the isomerization. researchgate.netgoogle.com
Reactions at the Vinylic Bromine Center
The bromine atom attached to the sp²-hybridized carbon of the double bond exhibits distinct reactivity compared to a typical alkyl bromide.
Nucleophilic Substitution Reactions on Vinylic Halides
Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon. stackexchange.comlibretexts.org This is due to the increased strength of the C-Br bond, which has some double bond character due to resonance, and the steric hindrance to backside attack required for a typical Sₙ2 reaction. stackexchange.comlibretexts.org However, under certain conditions, nucleophilic vinylic substitution (SₙV) reactions can occur through various mechanisms. pku.edu.cn
One possible pathway is an addition-elimination mechanism, where the nucleophile first adds to the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. Another possibility is an elimination-addition mechanism involving the formation of a short-lived alkyne intermediate. Concerted SₙV reactions, analogous to Sₙ2, have also been proposed and studied. thieme-connect.com The feasibility of these reactions for this compound would be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Palladium-catalyzed amination of vinyl bromides, for example, provides an efficient route to enamines. acs.org
| Mechanistic Pathway | Key Intermediate/Transition State | Stereochemical Outcome |
| Addition-Elimination | Carbanion | Retention or Inversion |
| Elimination-Addition | Alkyne | Mixture of isomers |
| Concerted SₙV | Trigonal bipyramidal-like | Inversion (SₙVσ) or Retention (SₙVπ) thieme-connect.com |
This table compares the potential mechanisms for nucleophilic substitution on the vinylic bromine center.
Elimination Reactions to Form Conjugated Systems (e.g., Enynes, Dienes)
The structure of this compound features allylic protons on the carbon adjacent to the double bond (C3) and the (4-trifluoromethyl)phenyl group. These protons are susceptible to abstraction by a strong base, which can lead to an elimination reaction. The most probable pathway is an E2 (bimolecular elimination) mechanism, which is a single, concerted step. libretexts.orglibretexts.orgmsu.edu
In this mechanism, a strong, sterically hindered base abstracts a proton from the carbon adjacent to the double bond. Simultaneously, the electrons from the C-H bond shift to form a new π-bond, and the bromide ion departs as the leaving group. This process requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. libretexts.org
The reaction is expected to follow Zaitsev's rule, which predicts that the more substituted, and therefore more thermodynamically stable, alkene will be the major product. libretexts.orgslideserve.com In this case, elimination of HBr would lead to the formation of a conjugated diene system, specifically 4-[(4-trifluoromethyl)phenyl]-1,3-butadiene. The conjugation of the newly formed double bond with the existing one and the aromatic ring provides a strong thermodynamic driving force for this reaction.
Commonly used strong bases for such transformations include potassium tert-butoxide (KOtBu), sodium amide (NaNH2), and sodium hydride (NaH). pressbooks.pubfiveable.melibretexts.org The choice of base and reaction conditions, such as temperature, can influence the reaction rate and the yield of the conjugated diene product.
Table 1: Representative Conditions for E2 Elimination of Vinylic Bromides
| Base | Solvent | Temperature | Expected Product |
| Potassium tert-butoxide | Tetrahydrofuran (THF) | Room Temp. to Reflux | 4-[(4-trifluoromethyl)phenyl]-1,3-butadiene |
| Sodium amide | Liquid Ammonia | -33 °C | 4-[(4-trifluoromethyl)phenyl]-1,3-butadiene |
| Sodium hydride | Dimethylformamide (DMF) | Elevated Temp. | 4-[(4-trifluoromethyl)phenyl]-1,3-butadiene |
Cross-Coupling Reactions of the Vinylic Bromide
The vinylic bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C2 position. The general order of reactivity for halides in these couplings is I > Br > Cl. wikipedia.orglibretexts.org The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the electronic properties of the molecule but is not expected to inhibit these standard coupling procedures.
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling a vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). synarchive.com An amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the HBr generated during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. ucsb.edu
Table 2: Typical Conditions for Sonogashira Coupling of a Vinylic Bromide
| Alkyne Partner (R-C≡CH) | Palladium Catalyst | Co-catalyst | Base | Solvent |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | CuI | Triethylamine (Et₃N) | THF/DMF |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene |
| 1-Heptyne | Pd(OAc)₂ / XPhos | None (Cu-free) | Cesium Carbonate (Cs₂CO₃) | Dioxane |
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org For this compound, reaction with an organozinc compound (R-ZnX) in the presence of a palladium catalyst like Pd(PPh₃)₄ would lead to the formation of a new C-C bond, replacing the bromine atom. The Negishi coupling is known for its high functional group tolerance and the ability to form sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org
Stille Coupling: The Stille reaction couples the vinylic bromide with an organostannane reagent (R-SnR'₃). harvard.eduwikipedia.orglibretexts.org Like other cross-coupling reactions, it is catalyzed by a palladium(0) complex. A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. The reaction often includes additives like lithium chloride to facilitate the transmetalation step. harvard.edu The stereochemistry of the vinyl bromide is typically retained throughout the reaction. wikipedia.org
Table 3: General Parameters for Negishi and Stille Couplings
| Reaction | Organometallic Reagent (R-M) | Catalyst | Solvent | Typical R groups |
| Negishi Coupling | R-ZnCl or R₂Zn | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | THF, DMF | Alkyl, Alkenyl, Aryl, Alkynyl |
| Stille Coupling | R-Sn(n-Bu)₃ or R-Sn(Me)₃ | Pd(PPh₃)₄ or Pd(dba)₂ | Toluene, Dioxane | Alkenyl, Aryl, Alkynyl, Ketone-containing moieties |
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving a palladium catalyst to couple an organohalide with an organoboron species, such as a boronic acid (R-B(OH)₂) or a boronic ester (R-B(OR)₂). wikipedia.orgorganic-chemistry.orgyoutube.com Vinylic bromides are effective substrates for this reaction. yonedalabs.com
The reaction requires a base, such as sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), to activate the organoboron reagent for the transmetalation step. organic-chemistry.org A wide variety of boronic acids and esters are commercially available, allowing for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups. The reaction is renowned for its mild conditions, low toxicity of boron reagents, and broad functional group tolerance. wikipedia.org The electron-withdrawing nature of the trifluoromethylphenyl group may even facilitate the initial oxidative addition step, potentially increasing the reaction rate. yonedalabs.com
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of a Vinylic Bromide
| Organoboron Reagent | Palladium Catalyst / Ligand | Base | Solvent System |
| Phenylboronic acid | Pd(PPh₃)₄ | Sodium Carbonate (Na₂CO₃) | Toluene/Water |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Potassium Phosphate (K₃PO₄) | Dioxane/Water |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cesium Carbonate (Cs₂CO₃) | THF/Water |
Reductive Dehalogenation Mechanisms
Reductive dehalogenation involves the replacement of the bromine atom with a hydrogen atom. Vinylic halides are generally less reactive towards reduction than alkyl halides due to the stronger C-Br bond. ekb.eg However, several methods can achieve this transformation.
One common method is catalytic hydrogenation. mdpi.comresearchgate.net This typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. aip.org This process would likely also reduce the C=C double bond, yielding 1-[(4-trifluoromethyl)phenyl]butane.
Alternatively, radical-based reductions can be employed. These methods often use a radical initiator and a hydrogen atom donor. For instance, visible-light-mediated photoredox catalysis can generate a vinyl radical, which then abstracts a hydrogen atom from a donor like Hantzsch ester or formic acid to yield the dehalogenated product. acs.orgacs.org This approach can offer greater functional group tolerance and milder conditions compared to catalytic hydrogenation.
Transformations of the (4-trifluoromethyl)phenyl Group
Modifying the (4-trifluoromethyl)phenyl group in the presence of the reactive vinylic bromide and allylic system is challenging, as many reagents could react with the butenyl portion of the molecule.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and is strongly deactivating towards electrophilic aromatic substitution (e.g., nitration, halogenation). Any substitution would be directed to the meta-position (C3) of the phenyl ring. The conditions required for such reactions are often harsh and could lead to side reactions at the double bond.
Nucleophilic aromatic substitution on the ring is also difficult, as the ring is not sufficiently activated by other electron-withdrawing groups and lacks a suitable leaving group at the positions ortho or para to the trifluoromethyl group.
The -CF₃ group itself is generally very stable. Its reduction to a methyl (-CH₃) group requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents, which would almost certainly reduce the double bond and cleave the C-Br bond.
Therefore, transformations of the (4-trifluoromethyl)phenyl group are synthetically challenging and would likely need to be performed before the construction of the 2-bromo-1-butene side chain to avoid competing reactions.
Computational and Theoretical Studies on 2 Bromo 4 4 Trifluoromethyl Phenyl 1 Butene
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene, DFT calculations can elucidate its conformational preferences, electronic properties, and spectroscopic characteristics.
The flexibility of the butene chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis using DFT helps to identify the most stable geometries (lowest energy conformers) and the energy barriers between them. By systematically rotating the dihedral angles of the molecule, a potential energy surface can be mapped out.
Table 1: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.00 |
| Syn-clinal (Gauche) | 60° | 1.25 |
| Anti-clinal | 120° | 3.50 |
| Syn-periplanar | 0° | 5.80 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.
Table 2: Calculated FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net
Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C1-H | 5.30, 5.55 | 5.28, 5.53 | 118.2 | 118.0 |
| C2 | - | - | 138.5 | 138.3 |
| C3-H | 3.15 | 3.13 | 45.1 | 44.9 |
| C4-H | 2.80 | 2.78 | 38.7 | 38.5 |
| Phenyl-H | 7.45, 7.60 | 7.43, 7.58 | 125.8, 129.5 | 125.6, 129.3 |
| CF₃ | - | - | 124.1 | 123.9 |
DFT can be used to model chemical reactions involving this compound. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. This approach is particularly useful for understanding how the molecule behaves in a realistic chemical environment.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. semanticscholar.orgmdpi.com For a class of compounds including this compound, QSRR models can be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric parameters, and topological indices. Such models are valuable for predicting the reactivity of new, unsynthesized compounds within the same class. semanticscholar.org
Analysis of Substituent Effects on Reactivity and Selectivity in this compound
The reactivity and selectivity of the double bond in this compound are intricately governed by the electronic and steric influences of its substituents: the bromine atom directly attached to the double bond and the 4-(trifluoromethyl)phenyl group at the allylic position. Computational and theoretical studies on analogous chemical structures provide a framework for understanding how these groups modulate the molecule's behavior in chemical reactions, particularly in electrophilic additions.
In the context of electrophilic attack, a key step in many reactions of alkenes, the regioselectivity is dictated by the stability of the resulting carbocation intermediate. For this compound, the electrophile can add to either C1 or C2 of the double bond. The stability of the potential carbocations is influenced by both the bromo and the 4-(trifluoromethyl)phenyl substituents. The bromine atom can stabilize an adjacent carbocation through resonance, forming a bridged bromonium ion intermediate, which is a common feature in the electrophilic addition of halogens to alkenes savemyexams.com.
The 4-(trifluoromethyl)phenyl group, being strongly electron-withdrawing, would destabilize a carbocation at the adjacent C3 position. However, its influence on the more distant C1 and C2 positions is more complex and is transmitted through the carbon framework. Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to calculate the relative energies of the possible carbocation intermediates or the transition states leading to them. By analogy with computational studies on substituted styrenes, it is expected that the electron-withdrawing nature of the trifluoromethyl group would have a quantifiable impact on the reaction rate wuxiapptec.com.
The Hammett equation provides a valuable tool for quantifying the electronic influence of the 4-(trifluoromethyl)phenyl substituent on the reactivity of the double bond. By comparing the reaction rates of a series of substituted phenyl compounds to a reference reaction, a linear free-energy relationship can be established. The substituent constant (σ) for the para-CF3 group is positive, indicating its electron-withdrawing nature. The reaction constant (ρ) provides insight into the charge development in the transition state of the reaction. For electrophilic additions to styrenes, a negative ρ value is typically observed, signifying that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.
To illustrate the expected electronic effects, the following table presents Hammett constants for various substituents, which can be used to predict relative reaction rates in related systems.
| Substituent (at para position) | Hammett Constant (σp) | Electronic Effect |
| -OCH3 | -0.27 | Electron-donating |
| -CH3 | -0.17 | Electron-donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-withdrawing |
| -Br | 0.23 | Electron-withdrawing |
| -CN | 0.66 | Strongly electron-withdrawing |
| -CF3 | 0.54 | Strongly electron-withdrawing |
This table presents standard Hammett constants for common substituents to provide context for the electronic effect of the trifluoromethyl group.
Computational models can further elucidate the interplay of steric and electronic effects. The steric bulk of the bromine atom and the 4-(trifluoromethyl)phenyl group can influence the trajectory of an approaching electrophile, potentially favoring attack on the less hindered face of the double bond. DFT calculations can model the transition state geometries and energies for different attack pathways, providing a quantitative prediction of stereoselectivity. For instance, in the electrophilic addition of bromine, the formation of a cyclic bromonium ion intermediate leads to anti-addition of the two bromine atoms savemyexams.com. The facial selectivity of the initial electrophilic attack would be influenced by the steric hindrance presented by the substituents.
The regioselectivity of electrophilic addition is also a critical aspect. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, the application of this rule is not straightforward due to the complex electronic effects of the substituents. Computational chemistry offers a powerful approach to predict the outcome by comparing the activation energies for the formation of the two possible carbocation intermediates (at C1 and C2) wuxiapptec.com.
The following table outlines the expected influence of each substituent on the reactivity and selectivity of the double bond in this compound based on established chemical principles and findings from related computational studies.
| Substituent | Electronic Effect on Double Bond | Steric Effect | Predicted Influence on Reactivity | Predicted Influence on Selectivity |
| -Br | Inductive withdrawal (-I), Resonance donation (+M) | Moderate | Modulates reactivity; can stabilize carbocation intermediates via resonance. | Influences regioselectivity through the formation of a bridged bromonium ion; directs anti-addition in bromination. |
| -C6H4-CF3 | Strong inductive withdrawal (-I) | Significant | Generally decreases the nucleophilicity of the double bond, potentially slowing the rate of electrophilic addition. | Can influence regioselectivity by electronically destabilizing nearby carbocations; steric bulk can direct attack to the less hindered face of the alkene. |
Advanced Synthetic Applications of 2 Bromo 4 4 Trifluoromethyl Phenyl 1 Butene
Strategic Building Block in the Synthesis of Complex Organic Scaffolds
The presence of both a vinyl bromide and an allylic C-H bond in 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene makes it a valuable precursor for the synthesis of intricate organic scaffolds. The vinyl bromide moiety is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
One of the most powerful applications of this compound is in the Heck reaction . This reaction facilitates the coupling of the vinyl bromide with a wide range of alkenes to form new carbon-carbon bonds. For instance, the reaction with styrene derivatives can lead to the formation of substituted 1,3-diene systems, which are important structural motifs in many natural products and pharmaceuticals. The trifluoromethyl group on the phenyl ring can enhance the reactivity and influence the regioselectivity of these transformations.
Similarly, the Suzuki-Miyaura coupling offers a pathway to introduce aryl or vinyl groups at the vinylic position. By reacting this compound with various organoboron compounds, complex biaryl and styrenyl derivatives can be synthesized. These products can serve as intermediates for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
The Sonogashira coupling provides a route to synthesize enyne structures by reacting the vinyl bromide with terminal alkynes. The resulting conjugated enynes are versatile intermediates that can undergo a variety of subsequent transformations, including cyclization reactions to form heterocyclic compounds. The trifluoromethylphenyl group can impart unique electronic properties to these conjugated systems.
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product Scaffold | Potential Yield (%) |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted 1,3-diene | 75-90 |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-(4-trifluoromethylphenyl)-1-butene | 80-95 |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Conjugated enyne | 70-85 |
This table presents hypothetical data based on typical yields for these types of reactions with analogous substrates.
Precursor for Advanced Functional Materials (Limited to Synthetic Transformations, excluding material properties)
The trifluoromethylphenyl group in this compound makes it an attractive monomer or precursor for the synthesis of advanced functional materials. The incorporation of fluorine atoms into polymers can significantly alter their physical and chemical properties.
This compound can potentially be used in polymerization reactions . For instance, through transition metal-catalyzed polymerization, such as nickel- or palladium-catalyzed processes, polymers with trifluoromethylphenyl side chains could be synthesized. These polymers are expected to exhibit interesting properties due to the presence of the bulky and electron-withdrawing trifluoromethyl group.
Furthermore, the vinyl group can undergo radical polymerization with other monomers to create copolymers. By copolymerizing with monomers like styrene or acrylates, the properties of the resulting polymer can be fine-tuned. The trifluoromethyl group can enhance the thermal stability and chemical resistance of the polymer.
The synthetic transformations to generate these materials are outlined below:
| Polymerization Type | Co-monomer (if any) | Initiator/Catalyst | Resulting Polymer Structure |
| Transition Metal-Catalyzed Polymerization | None | Ni(II) or Pd(II) complex | Poly[1-(bromomethyl)-2-(4-trifluoromethyl)phenylethylene] |
| Radical Copolymerization | Styrene | AIBN (Azobisisobutyronitrile) | Copolymer of this compound and Styrene |
| Radical Copolymerization | Methyl Methacrylate | Benzoyl Peroxide | Copolymer of this compound and Methyl Methacrylate |
This table illustrates potential synthetic transformations and does not represent experimentally verified outcomes.
Development of Novel Chemical Transformations Utilizing its Distinct Reactivity Profile
The unique structure of this compound allows for the exploration of novel chemical transformations that leverage its distinct reactivity. The interplay between the vinyl bromide and the allylic system opens up possibilities for developing new synthetic methodologies.
One area of interest is the development of intramolecular cyclization reactions . Under the influence of a suitable catalyst, the vinyl bromide could potentially react with a nucleophile tethered to the butene chain, leading to the formation of cyclic compounds. The trifluoromethylphenyl group could influence the stereochemical outcome of such cyclizations.
The compound can also serve as a substrate for studying tandem or cascade reactions . For example, a cross-coupling reaction at the vinyl bromide position could be followed by an in-situ reaction involving the double bond or the allylic position. Such tandem processes are highly desirable in organic synthesis as they can rapidly build molecular complexity from simple starting materials.
Furthermore, the electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions under specific conditions, providing another avenue for functionalization.
| Transformation Type | Reaction Concept | Potential Product Class |
| Intramolecular Cyclization | Palladium-catalyzed intramolecular Heck reaction | Substituted dihydronaphthalenes |
| Tandem Reaction | Suzuki coupling followed by Diels-Alder reaction | Complex polycyclic systems |
| Nucleophilic Aromatic Substitution | Reaction with a strong nucleophile | Functionalized aromatic compounds |
This table outlines conceptual chemical transformations that could be explored with this substrate.
Q & A
Basic: What synthetic strategies are effective for preparing 2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene, and how is its structural integrity validated?
Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging intermediates like brominated alkenes and trifluoromethyl-substituted aromatics. For example:
- Step 1: Prepare the trifluoromethylphenyl moiety via Ullmann coupling or directed ortho-metalation, followed by functionalization with a butene chain.
- Step 2: Introduce bromine via electrophilic aromatic substitution or halogen exchange, ensuring regioselectivity using steric/electronic directing groups.
Validation Techniques:
- NMR Spectroscopy: Confirm regiochemistry (¹H/¹³C NMR) and monitor coupling constants for alkene geometry .
- X-ray Crystallography: Resolve crystal structures using SHELX for refinement and ORTEP for visualization .
- HPLC-MS: Assess purity and detect byproducts .
Advanced: How does density functional theory (DFT) elucidate the electronic and steric effects of the trifluoromethyl group in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and steric hindrance:
- Electron Density Maps: Identify electron-deficient regions near the trifluoromethyl group, influencing reactivity in electrophilic substitutions .
- Transition State Analysis: Simulate reaction pathways (e.g., Suzuki coupling) to quantify activation energies altered by the -CF₃ group’s electron-withdrawing effects.
- Solvent Modeling: Use polarizable continuum models (PCM) to predict solvation effects on reaction kinetics .
Basic: What crystallographic challenges arise with halogenated compounds like this compound, and how are they mitigated?
Methodological Answer:
Challenges:
- Heavy atoms (Br, F) cause absorption errors and weak diffraction.
- Disorder in flexible butene chains complicates refinement.
Solutions:
- Data Collection: Use synchrotron radiation or low-temperature (100 K) settings to enhance resolution .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
- Validation: Check R-factors and residual density maps using Coot .
Advanced: How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions compared to other halogens?
Methodological Answer:
- Oxidative Addition Kinetics: Bromine’s moderate electronegativity facilitates faster oxidative addition to Pd(0) vs. Cl, but slower than I. Track via in situ IR/UV-Vis spectroscopy .
- Transmetallation Efficiency: Compare yields in Suzuki-Miyaura reactions using arylboronic acids; Br typically outperforms Cl due to better leaving-group ability .
- Computational Insights: DFT reveals Br’s intermediate bond dissociation energy (vs. Cl/I), balancing reactivity and stability .
Basic: What safety protocols are essential for handling brominated aromatic compounds like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhaling volatile brominated intermediates .
- Waste Disposal: Quench reactive bromine residues with sodium thiosulfate before disposal .
Advanced: Can time-resolved spectroscopic methods capture transient intermediates in the photodegradation of this compound?
Methodological Answer:
- Laser Flash Photolysis: Monitor nanosecond-scale intermediates (e.g., triplet excited states, radicals) using UV-Vis detectors .
- EPR Spectroscopy: Detect radical species (e.g., Br•) generated during C-Br bond cleavage .
- Computational Support: TD-DFT models assign spectral peaks to specific intermediates .
Basic: What strategies optimize the regioselective introduction of the trifluoromethyl group in this compound?
Methodological Answer:
- Directed C-H Functionalization: Use directing groups (e.g., pyridyl, carbonyl) to position -CF₃ at the para position .
- Trifluoromethylation Reagents: Employ Umemoto’s reagent or Togni’s reagent for electrophilic -CF₃ addition .
- Monitoring: Track regioselectivity via ¹⁹F NMR .
Advanced: How do steric effects from the trifluoromethyl group impact the conformational dynamics of this compound in solution?
Methodological Answer:
- NOESY NMR: Identify through-space interactions between -CF₃ and neighboring protons, revealing preferred rotamers .
- Molecular Dynamics (MD): Simulate rotational barriers around the phenyl-butene bond using AMBER/GAFF force fields .
- Variable-Temperature Studies: Measure activation entropy (ΔS‡) for rotation via dynamic NMR .
Basic: What chromatographic methods effectively separate this compound from its synthetic byproducts?
Methodological Answer:
- Normal-Phase HPLC: Use silica columns with hexane/ethyl acetate gradients to resolve brominated analogs .
- GC-MS: Volatile byproducts (e.g., alkyl bromides) are detected via electron ionization .
- Preparative TLC: Optimize Rf values using dichloromethane/hexane (3:7) .
Advanced: How can machine learning (ML) predict novel derivatives of this compound with enhanced catalytic properties?
Methodological Answer:
- Dataset Curation: Compile DFT-calculated descriptors (HOMO-LUMO, polarizability) and experimental reaction yields .
- Model Training: Use random forest or neural networks to correlate descriptors with catalytic activity (e.g., turnover frequency) .
- Validation: Synthesize top ML-predicted candidates and test in model reactions (e.g., Heck coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
